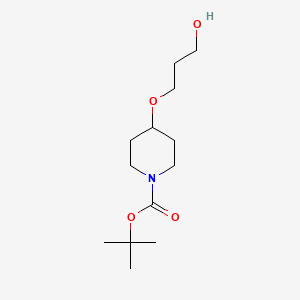

1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine

Description

1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a 3-hydroxypropoxy substituent at the C4 position. This compound is of interest in medicinal chemistry as a building block for drug candidates, particularly in targeting enzymes or receptors where piperidine scaffolds are prevalent .

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxypropoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-7-5-11(6-8-14)17-10-4-9-15/h11,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKZPCBWOBDQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine typically involves the protection of the piperidine nitrogen with a Boc group followed by the introduction of the hydroxypropoxy group. One common method involves reacting 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.

Substitution: Various alkylating agents, such as alkyl halides, under basic conditions.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine.

Substitution: Depending on the substituent introduced, various derivatives of the piperidine ring can be formed.

Scientific Research Applications

1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.

Medicine: Potential use in the development of pharmaceuticals due to its structural features.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine largely depends on its use and the context in which it is applied. In synthetic chemistry, the Boc group serves as a protecting group for the amine, preventing unwanted reactions during multi-step syntheses. The hydroxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

- Structure : Boc-protected piperidine with a carboxylic acid group at C4.

- Key Differences : The carboxylic acid group increases polarity and enables ionic interactions, contrasting with the hydroxypropoxy group’s ether linkage and hydroxyl functionality.

- Applications : Used in crystallography studies to analyze piperidine ring conformations .

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

- Structure : Boc-protected piperidine with a phenyl group at C4 and a carboxylic acid at C2.

1-Boc-4-iodomethyl-piperidine

- Structure : Boc-protected piperidine with an iodomethyl group at C4.

- Key Differences : The iodomethyl group offers a handle for further functionalization (e.g., cross-coupling reactions), unlike the hydroxypropoxy group, which is less reactive.

- Synthetic Utility : Used in alkylation and nucleophilic substitution reactions .

Impact of Linker Flexibility and Substituent Orientation

Benzisoxazole-Piperidine Derivatives

- Structure : Compounds with benzisoxazole linked to piperidine via ether or methylene bridges.

- Comparison: Ether link (e.g., compound 11): Reduced acetylcholinesterase (AChE) inhibition (IC₅₀ > 1 µM) due to rigidity.

Benzohomoadamantane-Piperidine Ureas

- Structure : Piperidine linked to benzohomoadamantane via urea groups.

- Comparison : Orientation of substituents (piperidine vs. adamantane) significantly impacts binding affinity. For example, compound 21 showed a binding affinity of −69.4 kcal/mol when the piperidine occupied the right-hand side of the binding pocket, similar to compounds with optimized spatial arrangements .

Ring Substitution and Electronic Effects

Piperidine vs. Morpholine Derivatives

- Comparison :

- Piperidine (compound 1–3) : Strong AChE inhibition (IC₅₀ < 100 nM) due to favorable interactions with Trp84 and Tyr334.

- Morpholine (compound 4–5) : Weaker inhibition (IC₅₀ > 500 nM) due to loss of critical hydrogen bonds (e.g., with Ser122), highlighting the importance of the piperidine nitrogen’s basicity .

Fluorinated Piperidine Derivatives

- Structure : Boc-protected piperidine with fluoro or difluoro substituents.

- Comparison: Fluorine atoms alter electron density and metabolic stability. For example, 1-(tert-Butoxycarbonyl)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid showed enhanced lipophilicity (logP = 1.035) compared to non-fluorinated analogs .

Biological Activity

1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine (Boc-Pip) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl group and a hydroxypropoxy substituent, which may influence its pharmacological properties.

- Molecular Formula : C13H25NO4

- Molecular Weight : 257.35 g/mol

- CAS Number : 22494654

The structural features of Boc-Pip contribute to its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of Boc-Pip is primarily attributed to its interaction with specific receptors and enzymes. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways involved in inflammation and cell signaling.

Antimicrobial Properties

Recent studies have indicated that Boc-Pip exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

Boc-Pip has also been evaluated for its antitumor properties. Cell viability assays using cancer cell lines revealed that Boc-Pip induces apoptosis in a dose-dependent manner. The compound appears to activate caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Boc-Pip against multi-drug resistant strains. The results indicated that Boc-Pip not only inhibited bacterial growth but also enhanced the activity of conventional antibiotics when used in combination therapy.

Study on Antitumor Effects

In another investigation published in Cancer Letters, the effects of Boc-Pip on tumor growth were assessed in vivo using xenograft models. The findings demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.